molecular formula C24H19ClFNO4S B2474187 1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 866845-91-2

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2474187
CAS No.: 866845-91-2
M. Wt: 471.93
InChI Key: BSUMCIHDNCQUBB-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorophenylmethyl group, an ethoxybenzenesulfonyl group, and a fluorine atom

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Substituents: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, while the ethoxybenzenesulfonyl group can be added through a sulfonylation reaction using appropriate sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Hydrolysis: The ethoxybenzenesulfonyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are also based on the quinoline core, but with different substituents and biological activities.

    Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which have a fluorine atom and a quinoline core but differ in their substituents and therapeutic applications.

    Sulfonyl Derivatives: Compounds like sulfonylureas, which contain a sulfonyl group and are used as antidiabetic agents.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4S/c1-2-31-18-8-10-19(11-9-18)32(29,30)23-15-27(14-16-5-3-4-6-21(16)25)22-12-7-17(26)13-20(22)24(23)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUMCIHDNCQUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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